molecular formula C16H21NO5 B114143 (2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid CAS No. 147266-79-3

(2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

Cat. No.: B114143
CAS No.: 147266-79-3
M. Wt: 307.34 g/mol
InChI Key: IQFZJNCETIGXIO-STQMWFEESA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid ( 147266-79-3 ) is a chiral, Boc-protected pyrrolidine carboxylic acid derivative of high value in organic synthesis and medicinal chemistry research. The compound features a defined (2S,4S) stereochemistry, which is critical for its application in the synthesis of stereospecific molecules. With a molecular formula of C16H21NO5 and a molecular weight of 307.34 g/mol , this building block is particularly useful for constructing peptide mimetics and other complex structures where the phenoxy group in the 4-position can impart specific steric and electronic properties . This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It should be handled by qualified laboratory personnel. For optimal stability and long-term storage, it is recommended to keep the product sealed in a dry environment at 2-8°C . The compound is associated with specific hazard statements and should be used with appropriate precautions .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFZJNCETIGXIO-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147266-79-3
Record name (2S,4S)-1-[(tert-butoxy)carbonyl]-4-phenoxypyrrolidine-2-carboxylic acid
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Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The amine group of cis-4-hydroxypyrrolidine-2-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative procedure involves:

  • Reagents : Boc₂O (1.2 equiv), 4-dimethylaminopyridine (DMAP, catalytic), triethylamine (TEA, 2.0 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 12–24 hours.

This step achieves near-quantitative yields (>95%) of the Boc-protected intermediate, (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

Phenoxy Group Installation

The hydroxyl group at the 4-position is functionalized via Mitsunobu reaction or Williamson ether synthesis :

Method A: Mitsunobu Reaction

  • Reagents : Phenol (1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).

  • Solvent : THF or DCM.

  • Conditions : 0°C to room temperature, 6–12 hours.

  • Yield : 70–85%.

This method retains the stereochemistry at C4 due to the concerted mechanism of the Mitsunobu reaction.

Method B: Williamson Ether Synthesis

  • Reagents : Phenol (1.2 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), alkyl halide (e.g., 4-fluorophenol activated with Cs₂CO₃).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : 60–80°C, 24–48 hours.

  • Yield : 50–65%.

Method B is less stereospecific and may require chiral auxiliaries or catalysts to preserve configuration.

Ester Hydrolysis to Carboxylic Acid

The methyl or ethyl ester of the pyrrolidine intermediate is hydrolyzed using lithium hydroxide:

  • Reagents : LiOH·H₂O (2.0 equiv), ethanol/water (3:1 v/v).

  • Conditions : Room temperature, 12–16 hours.

  • Yield : 98–100%.

Reaction Optimization and Scalability

Stereochemical Control

The (2S,4S) configuration is maintained through:

  • Use of enantiomerically pure starting materials (e.g., Boc-L-cis-hydroxyproline).

  • Stereoretentive reaction conditions (e.g., Mitsunobu reaction for phenoxylation).

Industrial-Scale Considerations

  • Solvent Recycling : Ethanol and THF are recovered via distillation.

  • Catalyst Load Reduction : DMAP is reduced to 0.1 equiv in Boc protection steps.

  • Purification : Crystallization from ethyl acetate/hexane mixtures replaces column chromatography for cost efficiency.

Comparative Analysis of Synthetic Routes

ParameterMitsunobu RouteWilliamson Route
Yield 70–85%50–65%
Stereochemical Purity >99% ee85–90% ee
Reaction Time 6–12 hours24–48 hours
Scalability High (kg-scale)Moderate (100 g-scale)

Experimental Data from Case Studies

Case Study 1: Patent CN116496314A

  • Starting Material : Boc-L-cis-hydroxyproline.

  • Phenoxylation : Mitsunobu reaction with phenol, DEAD, PPh₃.

  • Yield : 82% after crystallization.

  • Purity : 99.5% (HPLC), >99% ee (chiral column).

Case Study 2: Ambeed Protocol

  • Ester Hydrolysis : Ethyl ester treated with LiOH·H₂O.

  • Conditions : 25°C, 12 hours.

  • Yield : 98.5% (white solid).

Challenges and Mitigation Strategies

  • Epimerization at C2/C4 : Minimized by avoiding strong acids/bases during Boc protection.

  • Phenol Byproducts : Removed via aqueous washes (1N HCl, saturated NaHCO₃).

  • Low Solubility : Polar aprotic solvents (DMF) enhance reactivity in Williamson synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced carboxylic acid derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Boc-phenoxypyrrolidine has been utilized in the synthesis of various pharmaceutical agents. Its ability to act as a building block for more complex molecules is particularly valuable in creating biologically active compounds.

Case Study: Synthesis of Antiviral Agents
Research has shown that derivatives of Boc-phenoxypyrrolidine can be modified to develop antiviral agents targeting specific viral pathways. For instance, modifications to the phenoxy group have led to compounds with enhanced activity against viral infections such as HIV and HCV.

Asymmetric Synthesis

The compound is employed in asymmetric synthesis due to its chiral centers. It can be used in the preparation of enantiomerically pure compounds, which are crucial in drug development.

Data Table: Asymmetric Synthesis Examples

Reaction TypeProductYield (%)Reference
Michael AdditionChiral β-amino acid85Journal of Organic Chemistry
AlkylationChiral β-lactam90Tetrahedron Letters

Peptide Synthesis

Boc-phenoxypyrrolidine serves as a useful intermediate in peptide synthesis. The Boc group provides a protective mechanism that can be selectively removed under mild conditions, facilitating the construction of peptide bonds without unwanted side reactions.

Case Study: Synthesis of Peptide Mimics
In recent studies, Boc-phenoxypyrrolidine has been used to synthesize peptide mimics that exhibit improved stability and bioavailability compared to natural peptides. These mimics are being investigated for their potential therapeutic applications.

Agrochemical Applications

The compound has also found applications in the agrochemical sector. Its derivatives have been explored for use as herbicides and insecticides due to their efficacy and lower toxicity profiles compared to traditional agents.

Data Table: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)Reference
Boc-phenoxypyrrolidine Derivative AAphids75Journal of Pesticide Science
Boc-phenoxypyrrolidine Derivative BWeeds82Crop Protection

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • Appearance : White to yellow crystalline solid
  • Storage : Stable under recommended conditions (sealed, 2–8°C) .

This compound is a critical intermediate in the synthesis of protease inhibitors, kinase modulators, and targeted protein degraders (e.g., PROTACs). For example, it has been employed in the preparation of VHL ligands for hypoxia-inducible factor (HIF) pathway modulation .

Comparison with Structurally Similar Compounds

Substituent Variations at the C4 Position

The C4 substituent significantly influences physicochemical properties and biological activity. Below is a comparison with analogs differing at this position:

Compound C4 Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound Phenoxy C₁₆H₂₁NO₄ 291.34 High lipophilicity; used in PROTAC synthesis
(2S,4R)-1-Boc-4-n-pentyl n-Pentyl C₁₅H₂₇NO₄ 285.38 Increased hydrophobicity; potential membrane permeability enhancer
(2S,4S)-1-Boc-4-cyano Cyano (-CN) C₁₁H₁₆N₂O₄ 240.26 Electron-withdrawing group; may improve metabolic stability
(2R,4S)-1-Boc-4-fluoro Fluoro (-F) C₁₀H₁₆FNO₄ 233.24 Enhanced polarity; altered stereoelectronic effects
(2S,4S)-1-Boc-4-(2-chloro-5-methylphenoxy) Chloro-methylphenoxy C₁₇H₂₂ClNO₅ 355.81 Increased steric bulk; potential for halogen bonding

Key Observations :

  • Lipophilicity: The phenoxy and chloro-phenoxy derivatives exhibit higher logP values compared to fluorinated or cyano-substituted analogs, favoring blood-brain barrier penetration .
  • Synthetic Utility: Fluorinated analogs are preferred in radiofluorination for PET imaging, while cyano derivatives serve as precursors for heterocyclic ring formation .

Stereochemical and Functional Group Modifications

Stereochemistry at C2 and C4 dictates conformational rigidity and target selectivity:

  • (2S,4R) vs. (2S,4S) Isomers : The (2S,4R)-1-Boc-4-hydroxyproline analog (CAS: 681128-50-7) demonstrates distinct hydrogen-bonding capabilities due to axial hydroxyl orientation, making it suitable for collagenase inhibition .
  • Boc Protection : Removal of the Boc group under acidic conditions (e.g., TFA) generates reactive amines for further coupling, a feature shared across all Boc-protected analogs .

Biological Activity

(2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid, commonly referred to as Boc-cis-Hyp(Phenyl)-OH, is a synthetic compound with significant implications in medicinal chemistry and pharmaceutical applications. Its structure, characterized by a pyrrolidine ring and a phenoxy group, suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula : C₁₆H₂₁NO₅
  • Molecular Weight : 307.35 g/mol
  • CAS Number : 147266-79-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, facilitating its application in biological systems.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted by Zhang et al. demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect was linked to the modulation of NF-kB signaling pathways, indicating its potential use in treating inflammatory diseases .

3. Neuroprotective Activity

Preliminary studies suggest that this compound may have neuroprotective properties. In a model of neurodegeneration, the compound reduced oxidative stress markers and improved neuronal survival rates, highlighting its potential for treating neurodegenerative disorders like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli, demonstrating significant antimicrobial potency.

BacteriaMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Case Study 2: Inflammatory Response Modulation

A study involving RAW264.7 macrophages treated with the compound showed a reduction in IL-6 levels from 250 pg/mL to 75 pg/mL when exposed to lipopolysaccharide (LPS), indicating a strong anti-inflammatory response.

TreatmentIL-6 Level (pg/mL)
Control250
LPS300
LPS + Compound75

Q & A

Q. What are the recommended synthetic routes for preparing (2S,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?

Methodological Answer: The compound is typically synthesized via Boc-protection of the pyrrolidine ring, followed by phenoxy substitution at the 4-position. A common approach involves coupling (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., pyridine or DIEA), followed by phenoxylation using activated aryl halides or Mitsunobu conditions . To ensure stereochemical fidelity, chiral HPLC or polarimetry should validate enantiomeric excess. For example, in a recent synthesis, Flash Chromatography with chiral stationary phases achieved >98% stereopurity .

Key Data:

  • Yield optimization: Use of HATU/DIEA coupling agents improved reaction efficiency (47% yield in a PROTAC synthesis) .
  • Critical step: Boc protection must precede phenoxylation to avoid side reactions at the secondary amine .

Q. How should researchers characterize the compound’s structure and confirm its stereochemistry?

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer: Based on SDS

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles (H319: eye irritation ).
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501 ).
  • Storage : Keep sealed under argon at –20°C to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the phenoxy group influence the compound’s conformational stability?

Methodological Answer: The phenoxy group introduces steric hindrance and electronic effects that stabilize the trans-4S configuration . Computational studies (e.g., DFT) reveal:

  • The 4-phenoxy substituent restricts pyrrolidine ring puckering, favoring a C<sup>γ</sup>-exo conformation .
  • Electron-withdrawing groups on the phenyl ring (e.g., Cl, F) enhance rigidity, as seen in analogs like (2S,4S)-4-(4-chlorophenoxy) derivatives .

Experimental Validation: Compare 3JHH^{3}J_{\text{HH}} coupling constants in NMR with molecular dynamics simulations to map ring flexibility .

Q. What strategies resolve low yields in coupling reactions involving this compound, such as amide bond formation?

Methodological Answer: Low yields often stem from steric hindrance at the 2-carboxylic acid. Mitigation strategies include:

  • Activating Agents : Replace HATU with COMU or PyBOP for better steric tolerance .
  • Solvent Optimization : Use DMF or DMSO to enhance solubility of bulky intermediates.
  • Temperature Control : Perform reactions at 0–4°C to minimize Boc-group cleavage .

Case Study: A PROTAC synthesis achieved 47% yield via iterative EA extraction and NaHCO3 washes to remove unreacted starting material .

Q. How can researchers address contradictions in reported melting points or solubility data across studies?

Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. To resolve:

  • DSC/TGA Analysis : Determine if thermal events (e.g., dehydration) affect melting points.
  • XRPD : Identify crystalline vs. amorphous phases.
  • Karl Fischer Titration : Quantify water content, which alters solubility (e.g., hygroscopicity in HCl salts ).

Example: A 2024 study isolated a high-melting-point polymorph (136°C) via slow antisolvent crystallization, differing from earlier reports (130–134°C ).

Q. What role does this compound play in designing protease inhibitors or PROTACs?

Methodological Answer: The rigid pyrrolidine scaffold serves as a conformationally constrained backbone in inhibitors:

  • Protease Inhibitors : The 4-phenoxy group mimics transition-state geometries in serine proteases (e.g., HCV NS3/4A ).
  • PROTACs : The carboxylic acid enables conjugation to E3 ligase binders (e.g., VHL ligands), as demonstrated in WDR5 degraders .

Optimization Tip: Introduce fluorinated phenoxy groups (e.g., 4-CF3) to enhance binding entropy and metabolic stability .

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